molecular formula C11H21N3O B1468412 2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide CAS No. 1247149-40-1

2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide

Cat. No. B1468412
CAS RN: 1247149-40-1
M. Wt: 211.3 g/mol
InChI Key: GERHVOCECPJEPG-UHFFFAOYSA-N
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Description

The compound “2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidines can generally be synthesized from different cyclic or acyclic precursors . For example, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .


Molecular Structure Analysis

The pyrrolidine ring in this compound is likely to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon is often referred to as “pseudorotation”.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure, featuring both a pyrrolidinyl and an acetamide moiety, makes it a valuable precursor in the development of compounds with potential antimicrobial, anti-inflammatory, and anticancer properties . Researchers utilize it to create novel derivatives that can be screened for pharmacological activity.

Agriculture: Development of Agrochemicals

In the agricultural sector, derivatives of this compound could be explored for their potential use as novel agrochemicals. The structural features of the compound suggest it could be modified to enhance plant growth or act as a pesticide . Further research is needed to establish its efficacy and safety in agricultural applications.

Material Science: Polymer Synthesis

This compound could be used in material science for the synthesis of polymers with specific properties. Its amine group can facilitate the formation of polyamides, which are known for their strength and thermal stability. Such polymers could find applications in various industries, including automotive and aerospace.

Environmental Science: Pollutant Remediation

The compound’s potential to bind or react with other chemicals suggests it could be used in environmental science for pollutant remediation. It might be involved in processes to neutralize or remove hazardous substances from the environment, although this application would require extensive validation .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, “2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide” could be used to study enzyme inhibition. Its structure allows it to interact with various enzymes, potentially leading to the discovery of new inhibitors that could regulate biochemical pathways .

Pharmacology: Drug Discovery

The compound’s framework is conducive to the creation of small molecule drugs. It could be particularly useful in the discovery of central nervous system (CNS) agents due to the presence of the pyrrolidinyl group, which is often found in CNS-active drugs . This application is promising for the development of new therapeutic agents.

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c12-9-5-6-14(7-9)8-11(15)13-10-3-1-2-4-10/h9-10H,1-8,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERHVOCECPJEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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